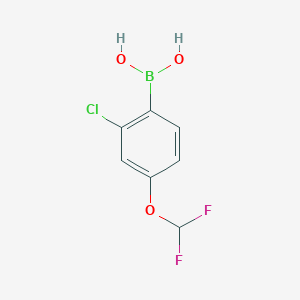

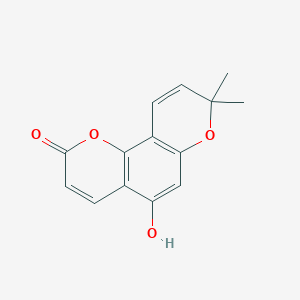

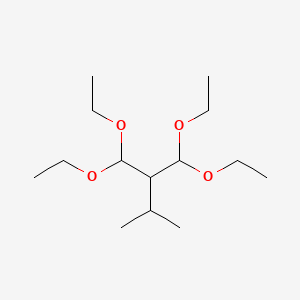

![molecular formula C19H13ClF6N2O3S B3035371 4-[(4-Chlorophenyl)sulfonylmethyl]-1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazole CAS No. 318959-16-9](/img/structure/B3035371.png)

4-[(4-Chlorophenyl)sulfonylmethyl]-1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazole

Overview

Description

The compound 4-[(4-Chlorophenyl)sulfonylmethyl]-1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazole is a pyrazole derivative that is of interest due to its potential applications in various fields, including medicinal chemistry and agriculture. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs, such as substituted pyrazoles and sulfonyl groups, have been synthesized and characterized, indicating the relevance of this class of compounds in scientific research .

Synthesis Analysis

The synthesis of related pyrazole compounds typically involves multi-step reactions starting from various precursors. For instance, the synthesis of 4-amino-3-methoxymethyl-5-(4-chlorophenyl)-1H-pyrazole involves the preparation of an oxime followed by cyclization and sulfonylation with p-toluenesulfonyl chloride . Another example is the synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide from para-methyl-acetophenone and ethyl trifluoroacetate . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as FT-IR, FT-Raman, UV, and NMR spectroscopy . Quantum mechanical calculations, such as Density Functional Theory (DFT), are also employed to predict vibrational frequencies, molecular orbitals, and other properties . These analyses are crucial for understanding the electronic structure and reactivity of the compound.

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can be inferred from their molecular structure and electronic properties. For example, the molecular electrostatic potential maps can predict sites of electrophilic and nucleophilic attack . The presence of sulfonyl groups in these compounds can lead to various chemical reactions, such as sulfonylation, which is a key step in the synthesis of some pyrazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as melting points, solubility, and stability, are characterized using standard laboratory techniques. Theoretical calculations can provide additional information on properties like dipole moments, hyperpolarizability, and thermodynamic properties . These properties are important for the practical application of the compound, including its formulation and storage.

Scientific Research Applications

Pyrazole Sulfonate Derivatives as COX-2 Inhibitors

A novel class of pyrazole N-aryl sulfonate molecules, including compounds structurally related to 4-[(4-chlorophenyl)sulfonylmethyl]-1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazole, has shown significant anti-inflammatory effects in animal studies. These compounds have been identified as potent and selective cyclooxygenase-2 (COX-2) inhibitors, with specific derivatives demonstrating remarkable in vivo analgesic and anti-inflammatory activities. This research highlights the potential therapeutic applications of these compounds in treating conditions mediated by COX-2 enzyme activity (Yao et al., 2021).

Synthesis and Characterization of Pyrazole Derivatives

Research into the synthesis and characterization of pyrazole derivatives, including those similar to 4-[(4-chlorophenyl)sulfonylmethyl]-1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazole, provides insights into the structural attributes and potential chemical applications of these compounds. Studies have focused on optimizing reaction conditions to improve the yield of such products, laying the groundwork for further exploration of their biological activities and potential as therapeutic agents (Peng-yun, 2013).

Molecular Docking and Quantum Chemical Calculations

Molecular docking and quantum chemical studies have been conducted on compounds structurally related to 4-[(4-chlorophenyl)sulfonylmethyl]-1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazole. These studies aim to understand the molecular interactions and properties that contribute to their biological activity, offering a computational perspective on the potential mechanisms of action and optimization strategies for therapeutic applications (Viji et al., 2020).

Development of Radioligands for Imaging

Research into the development of radioligands based on pyrazole derivatives for imaging cyclooxygenase enzymes by positron emission tomography (PET) has included compounds similar to 4-[(4-chlorophenyl)sulfonylmethyl]-1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazole. Although the specific binding to COX isoforms in vivo was minimal, this line of research contributes to the understanding of the distribution and activity of COX enzymes in various pathological conditions, potentially guiding the development of diagnostic tools and therapeutic strategies (Fujisaki et al., 2005).

properties

IUPAC Name |

4-[(4-chlorophenyl)sulfonylmethyl]-1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClF6N2O3S/c1-28-17(31-13-4-2-3-11(9-13)18(21,22)23)15(16(27-28)19(24,25)26)10-32(29,30)14-7-5-12(20)6-8-14/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXQCXPBSVOGWKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)CS(=O)(=O)C2=CC=C(C=C2)Cl)OC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClF6N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901109448 | |

| Record name | 4-[[(4-Chlorophenyl)sulfonyl]methyl]-1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901109448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Chlorophenyl)sulfonylmethyl]-1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazole | |

CAS RN |

318959-16-9 | |

| Record name | 4-[[(4-Chlorophenyl)sulfonyl]methyl]-1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=318959-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[[(4-Chlorophenyl)sulfonyl]methyl]-1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901109448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6bR,10aS)-Ethyl 3-methyl-2,3,6b,7,10,10a-hexahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline-8(9H)-carboxylate](/img/structure/B3035298.png)

![5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-bis(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3035300.png)